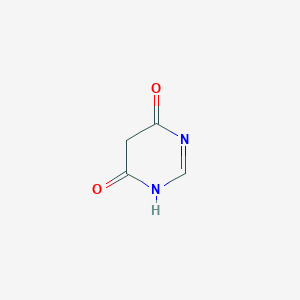

5-氨基-1-(1,2,5-三甲基-哌啶-4-基)-1H-吡唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

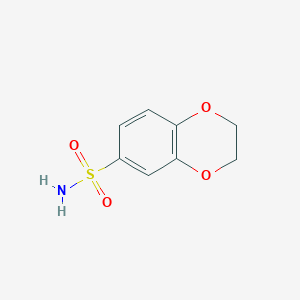

The compound "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of kinase inhibitors and other biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the three-component condensation, which involves the reaction of 4-piperidinones, 5-pyrazolones, and malononitrile. This method has been shown to be effective for synthesizing substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which are structurally related to the compound of interest . Additionally, the electrochemical synthesis method has been found to be more regioselective and yields products that are analytically pure without the need for further recrystallization .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction methods. For instance, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined, revealing the presence of intramolecular hydrogen bonding and the tautomeric form of the 3-pyrazolone ring in the solid state . This information is crucial for understanding the chemical behavior and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with fluorinated 1,3-diketones to form 1H-pyrazolo[3,4-b]pyridines . The reactivity of the amino group in these compounds is also noteworthy, as it can be targeted by electrophiles such as acid chlorides and isothiocyanates to yield amide and thiourea products . These reactions expand the chemical diversity of the pyrazole derivatives and can be used to synthesize novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the trimethyl-piperidinyl group can affect the compound's solubility, stability, and reactivity. The amino group in the 5-position is a key functional group that can participate in hydrogen bonding and can be modified through various chemical reactions to alter the compound's properties . Understanding these properties is essential for the development of pyrazole derivatives as pharmaceutical agents.

科学研究应用

化学抑制和药物代谢

吡唑啉衍生物,其结构与指定化合物相似,已被探索其在抑制细胞色素 P450 酶中的作用。这些酶对于人体肝脏中的药物代谢至关重要,抑制剂可以帮助预测在多种药物共同给药期间的药物-药物相互作用。例如,已经综述了各种化学抑制剂对主要人肝 CYP 同工型的效力和选择性,证明了吡唑啉衍生物在理解药物代谢和相互作用中的关键作用 (Khojasteh 等人,2011 年)。

治疗应用

对吡唑啉衍生物的研究突出了广泛的治疗应用,包括抗菌、抗炎、镇痛、抗抑郁和抗癌活性。这些化合物由于其结构多功能性和与不同生物靶标相互作用的能力而表现出多种药理作用 (Shaaban 等人,2012 年)。

杂环化合物的合成

基于吡唑啉的化合物作为复杂杂环结构合成中的关键前体和中间体,在药物和制药化学中具有重要意义。它们在合成吡喃并[2,3-d]嘧啶骨架等方面的效用突出了它们在药物发现和开发中的重要性 (Parmar 等人,2023 年)。

激酶抑制和癌症治疗

与所讨论化合物相关的吡唑并[3,4-d]嘧啶因其药用特性而受到关注,特别是在激酶抑制方面——这是治疗各种癌症和其他疾病的关键机制。这些化合物的结构与嘌呤相似,使其成为治疗应用的有希望的候选者,包括它们在中枢神经系统疾病、心血管疾病和抗癌剂中的潜力 (Chauhan & Kumar,2013 年)。

属性

IUPAC Name |

3-amino-2-(1,2,5-trimethylpiperidin-4-yl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-7-6-14(3)8(2)4-9(7)15-10(12)5-11(16)13-15/h5,7-9H,4,6,12H2,1-3H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERAHEXBXSFFAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)